

Fleroxacin bactericidal activity time-kill

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Compound Focus: Fleroxacin

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Fleroxacin Bactericidal Activity Data

The table below summarizes the **Urinary Bactericidal Titers (UBTs)** from a study comparing a single 400 mg oral dose of **fleroxacin** with a single 800 mg oral dose of pefloxacin in healthy volunteers. The UBT is the highest dilution of a urine sample that still kills 99.9% of an inoculum, indicating the duration and strength of antibacterial activity in the urine [1] [2].

Bacterial Strain (MIC in µg/ml)	Fleroxacin (400 mg) UBT Duration	Pefloxacin (800 mg) UBT Duration	Key Comparison Findings
Escherichia coli (MIC 0.03)	≥1:8 for 96 hours	≥1:8 for 96 hours	Median UBTs were similar for both antibiotics [1] [2].
Escherichia coli (MIC 0.5)	≥1:4 for 48 hours	≥1:4 for 48 hours	UBTs were comparable between the two drugs [1] [2].
Klebsiella pneumoniae (MIC 0.125)	≥1:16 for 72 hours	≥1:16 for 72 hours	UBTs of both drugs were equivalent [1] [2].
Proteus mirabilis (MIC 1)	Not specified	Not specified	UBTs of pefloxacin were significantly higher than those of fleroxacin [1] [2].

Bacterial Strain (MIC in µg/ml)	Fleroxacin (400 mg) UBT Duration	Pefloxacin (800 mg) UBT Duration	Key Comparison Findings
Staphylococcus saprophyticus	≥1:[Titer] for 48 hours	≥1:[Titer] for 48 hours	UBTs were present for at least 48 h with both quinolones [1] [2].
Pseudomonas aeruginosa	Present for 24-48 hours	Present for 24-48 hours	Median UBTs were present for this interval with both drugs [1] [2].
Staphylococcus aureus (MIC 16)	Low/None in some samples	Low/None in some samples	UBTs for both antibiotics were low , likely due to high MIC [1] [2].

The study concluded that a 400 mg dose of **fleroxacin** exhibited urinary bactericidal activity comparable to an 800 mg dose of pefloxacin against most tested urinary pathogens, suggesting the potential for a lower dose of **fleroxacin** to achieve similar therapeutic effects for UTIs [1] [2].

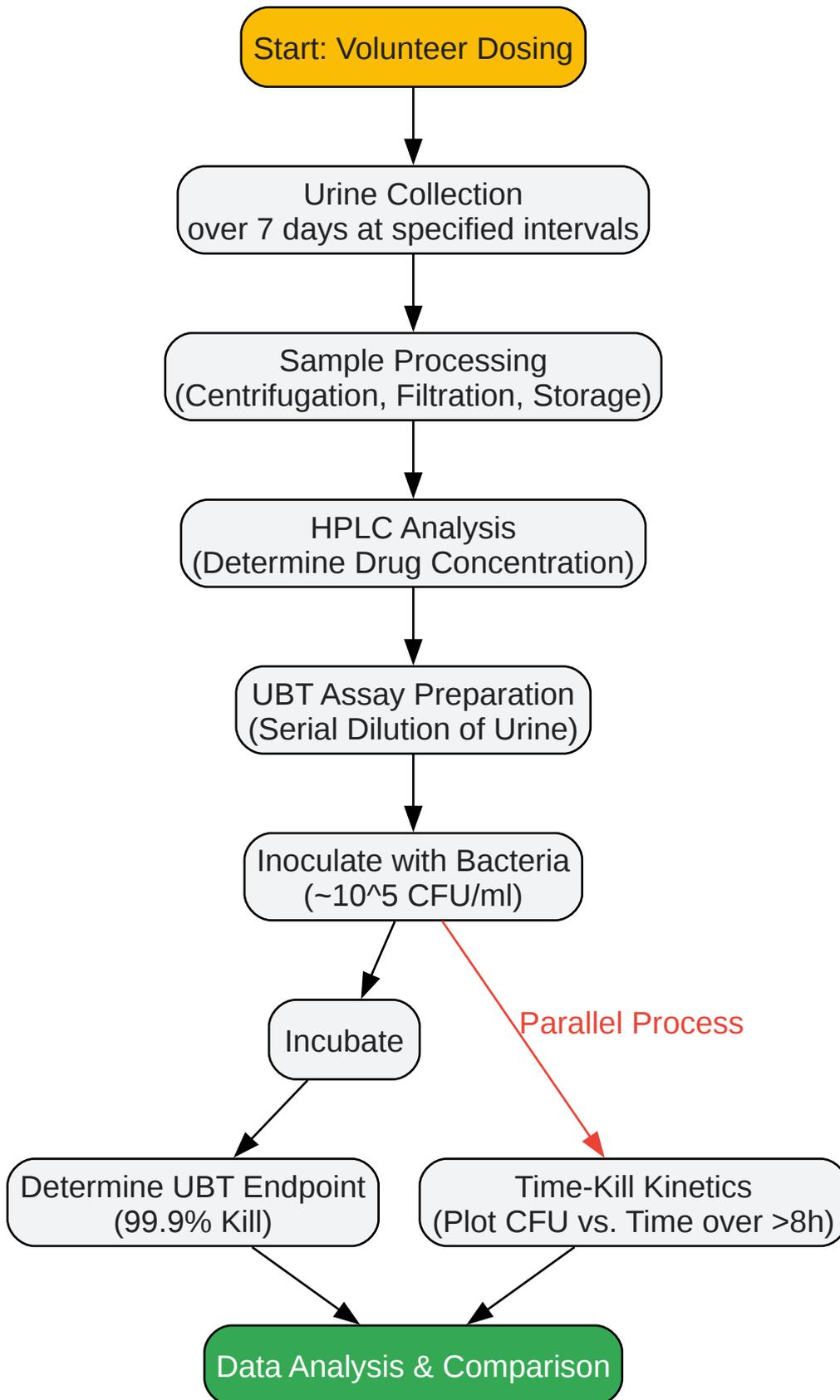
Detailed Experimental Protocol

The data in the comparison table were generated using the following methodology from a randomized crossover study involving twelve healthy volunteers [2].

- **Study Design:** A randomized crossover study with a 14-day washout period. Each volunteer received, in random order, a single oral dose of either 400 mg of **fleroxacin** or 800 mg of pefloxacin after an overnight fast [2].
- **Urine Collection:** Urine was collected over 7 days at specific intervals (0-6, 6-12, 12-24, 24-48, 48-72, 72-96, 96-120, 120-144, 144-168 hours). Volume was recorded, and samples were centrifuged, sterile-filtered, and stored at -20°C until analysis [2].
- **Drug Concentration Analysis:** Concentrations of **fleroxacin**, pefloxacin, and their metabolites in urine were determined using a validated **High-Performance Liquid Chromatography (HPLC)** method with fluorescence detection [2].
- **Test Microorganisms:** The study used 11 clinical pathogens isolated from patient UTIs and one reference strain (*E. coli* ATCC 25922). The MICs (Minimum Inhibitory Concentrations) for **fleroxacin** and pefloxacin were determined for each strain using the agar dilution method [2].

- **Urinary Bactericidal Titer (UBT) Determination:** This was the core measurement for bactericidal activity.
 - **Sample Preparation:** Urine samples from volunteers were used directly without supplementation with broth to best simulate the in vivo environment [2].
 - **Procedure:** The method involved twofold serial dilutions of the urine samples in a microdilution test. Each well was then inoculated with a standardized number of test bacteria (approximately 10^5 CFU/ml) [1] [2].
 - **Endpoint Definition:** After incubation, the UBT was defined as the **highest dilution (lowest concentration) of the urine sample that resulted in a 99.9% (3-log₁₀) reduction** in the original bacterial inoculum [1] [2].
- **Time-Kill Kinetics:** The bactericidal activity was also characterized by time-kill curves, which plot the reduction in viable bacteria (CFU/ml) against time upon exposure to the antibiotic [2]. For most tested organisms with both quinolones, it took **more than 8 hours** to achieve a 99.9% reduction in the bacterial count [1] [2].

This workflow for determining UBTs and time-kill kinetics can be visualized as follows:



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Key Context on Time-Kill Kinetics

Time-kill kinetics are a more dynamic way to study antibiotic effect compared to a single MIC point [3] [4].

Regarding fluoroquinolones like **floxacin**:

- **Organism-Dependent Killing:** The rate of killing by fluoroquinolones is not uniform. One study noted that the time for a 99.9% (3 log₁₀) reduction in viability was about **1.5 hours for Enterobacteriaceae** (which includes E. coli and Klebsiella), **4-6 hours for staphylococci**, and **6 hours or more for streptococci and enterococci** [5].
- **Pharmacodynamic Modeling:** The biphasic nature of killing (rapid initial kill followed by a slower rate or regrowth) is often described using mathematical models that incorporate a direct killing effect and a delayed effect, providing a more accurate description of the time-course of antibacterial activity [3].

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